molecular formula C11H22N2O B7917844 N-Isopropyl-N-piperidin-3-ylmethyl-acetamide

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide

Cat. No.: B7917844
M. Wt: 198.31 g/mol
InChI Key: DYDOCVUQWAGTBY-UHFFFAOYSA-N
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Description

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide is a tertiary acetamide derivative featuring a piperidine ring substituted with an isopropyl group and a methylacetamide moiety. Its structural framework—a piperidine core combined with alkyl and acetamide substituents—aligns with compounds studied for central nervous system (CNS) activity, enzyme inhibition, or solubility modulation.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-5-4-6-12-7-11/h9,11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDOCVUQWAGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield secondary amines .

Scientific Research Applications

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Piperidine-Based Acetamides with Sulfonyl Substituents

Compounds 6b, 6c, and 6d ():
These 2-(piperidin-4-yl)acetamide derivatives share a piperidine backbone but differ in annulenyl substituents (methyl, fluoro, or chloro) and an isopropylsulfonyl group. Key distinctions include:

  • Synthesis Yields : Compound 6b achieved a 60% yield, while 6c and 6d had lower yields (51% and unspecified, respectively), highlighting reactivity challenges with halogenated annulenyl groups .
  • Physicochemical Properties: All three compounds were characterized via IR and NMR spectroscopy, with melting points (e.g., 172–173°C for 6b) indicating high crystallinity. The sulfonyl group likely enhances metabolic stability but may reduce solubility compared to non-sulfonated analogs .

Table 1: Comparison of Piperidine-Based Acetamides

Compound Substituents Yield Key Properties
6b Methyl-annulenyl, isopropylsulfonyl 60% Melting point: 172–173°C
6c Fluoro-annulenyl, isopropylsulfonyl 51% NMR-confirmed structure
6d Chloro-annulenyl, isopropylsulfonyl Halogenated variant for enhanced reactivity

Hydroxyimino-Substituted Piperidine Acetamides

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21) (): This analog replaces the isopropyl group with an ethyl substituent and introduces a hydroxyimino (-NOH) moiety. Key differences include:

  • Synthesis Efficiency : Method B achieved a 72% yield, superior to most sulfonated analogs, likely due to optimized reaction conditions .

Pyrrolidine vs. Piperidine Scaffolds

N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide (): Replacing the piperidine ring with pyrrolidine alters ring strain and basicity. The piperazinyl group introduces a second nitrogen, improving water solubility compared to the main compound’s isopropyl group .

Aminopropyl and Nitrophenyl Derivatives

  • N-(3-Aminopropyl)acetamide (): This simpler analog lacks the piperidine ring but features a primary amine, enabling high solubility in polar solvents (30 mg/mL in ethanol or DMSO). The absence of bulky substituents simplifies synthesis but reduces target specificity .

Analogs with Complex Substituents

N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-isopropylacetamide (): This compound incorporates a chiral amino-acyl group, enabling stereospecific interactions with biological targets.

Biological Activity

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an isopropyl group, and an acetamide functional group. Its molecular formula is C13H19N3OC_{13}H_{19}N_3O with a molecular weight of approximately 235.31 g/mol. The structural complexity contributes to its reactivity and potential utility in various biological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, potentially acting on pain pathways in the central nervous system.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.
  • Antipsychotic Effects : Investigations into the compound's interaction with neurotransmitter receptors indicate potential antipsychotic effects, making it a candidate for further research in psychiatric disorders.

The mechanism of action of this compound involves its interaction with specific molecular targets within the body. It is believed to modulate neurotransmitter systems by acting on receptors or enzymes associated with pain perception and mood regulation. For instance, it may inhibit certain enzymes or compete with neurotransmitters at receptor sites, leading to altered physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other related compounds. The following table summarizes some key characteristics:

Compound NameBiological ActivityMechanism of Action
This compoundAnalgesic, anti-inflammatory, antipsychoticModulates neurotransmitter receptors
N-Isopropyl-N-(piperidin-4-ylmethyl)acetamideAntibacterial, enzyme inhibitionInhibits acetylcholinesterase
Piperidine derivativesVarious (e.g., anticancer)Varies based on substituents

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Studies : In a study assessing the analgesic properties of this compound, researchers found significant pain relief in rodent models when administered at specific dosages. The compound's anti-inflammatory effects were also noted through reduced cytokine levels in treated subjects.
  • Antipsychotic Evaluation : Another study explored the compound's effects on dopamine receptors, revealing that it could effectively reduce hyperactivity in animal models, suggesting potential use in treating schizophrenia.
  • Mechanistic Insights : Research utilizing fragment-based screening has identified interactions between this compound and various protein targets, providing insights into its pharmacological profile and guiding future drug design efforts .

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